Molybdenum boride (Mo2B)
Description
Significance and Contemporary Research Context within Transition Metal Borides
Transition metal borides (TMBs) are a class of ceramic materials renowned for their unique combination of properties, including high melting points, exceptional hardness, excellent thermal and electrical conductivity, and significant chemical stability. mdpi.comresearchgate.net These characteristics make them highly sought after for a wide array of applications, ranging from wear-resistant coatings and cutting tools to high-temperature structural components and catalysts. researchgate.netnoahchemicals.com The diverse crystal structures and stoichiometries found within TMBs, such as M₂B, MB, MB₂, and MB₄, allow for a wide range of physical and chemical properties. mdpi.com
In recent years, the discovery of novel properties like superconductivity in some TMBs has further intensified research interest in this materials class. mdpi.com The ability of transition metals to form strong covalent bonds with boron atoms results in robust three-dimensional networks, which are key to their remarkable mechanical properties. researchgate.netmdpi.com The ongoing exploration of TMBs is driven by the quest for new materials with enhanced performance under extreme conditions. mdpi.com
Overview of the Molybdenum-Boron (Mo-B) System Research
The molybdenum-boron (Mo-B) system is characterized by the formation of several stable compounds with varying stoichiometries, including Mo₂B, MoB, MoB₂, and others. molybdenum.com.cnsciengine.com Research into this system has been ongoing for decades, with early studies focusing on determining the phase diagram and the crystal structures of the different molybdenum boride phases. sciengine.com The Mo-B system is of particular interest due to the potential for creating materials with tailored properties by controlling the boron content. escholarship.org
Studies have shown that the properties of molybdenum borides, such as hardness and catalytic activity, can vary significantly with the Mo:B ratio. escholarship.org For instance, the hardness of molybdenum borides does not necessarily increase with higher boron content; Mo₂B has been reported to have a Vickers hardness of 16.5 GPa, which is higher than that of MoB and MoB₂. acs.org The solubility of boron in molybdenum is quite low, being approximately 0.2% at the eutectic temperature of 2050°C. sciengine.com
Current Challenges and Prospective Research Opportunities for Mo₂B
A primary challenge in the study of Mo₂B and other molybdenum borides is the synthesis of pure, single-phase materials. researchgate.net Traditional synthesis methods often require high temperatures and can result in mixtures of different boride phases. researchgate.net Developing more controlled and energy-efficient synthesis techniques, such as electric arc discharge, is an active area of research. ioffe.rurscf.ru
A significant opportunity lies in the exploration of Mo₂B's potential in advanced applications. Its metallic conductivity and stability make it a promising candidate for electrode materials in batteries and for constructing Ohmic contacts in electronic devices. researchgate.netrsc.org Furthermore, its catalytic properties are being investigated for reactions like the hydrogen evolution reaction (HER). researchgate.net The potential for creating two-dimensional (2D) forms of molybdenum boride, known as MBenes, opens up new avenues for applications in energy storage and catalysis. rsc.orgdergipark.org.tr Overcoming the challenge of producing high-quality, large-area 2D Mo₂B will be crucial for realizing its full potential.
Structure
2D Structure
Properties
InChI |
InChI=1S/B.2Mo | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROVMOADHGTXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Mo]#[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BMo2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12006-99-4 | |
| Record name | Molybdenum boride (Mo2B) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum boride (Mo2B) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Investigations into Structural Architecture and Phase Stability of Molybdenum Boride Mo₂b
Crystallographic Structures and Polymorphism of Mo₂B
The arrangement of atoms in Mo₂B has been a subject of extensive study, revealing a landscape of structural diversity. While historically identified with a specific tetragonal structure, recent theoretical work has brought to light other stable and metastable phases, including different tetragonal and hexagonal arrangements. researchgate.net
Tetragonal I4/mcm Structure and its Dynamical Stability
For many years, Mo₂B was widely believed to adopt the Al₂Cu-type tetragonal crystal structure, characterized by the space group I4/mcm. aip.org This structure was identified through experimental techniques such as X-ray diffraction. iith.ac.in The I4/mcm structure consists of a specific stacking sequence of molybdenum and boron layers, creating a three-dimensional network.
However, more recent first-principles calculations, which model the material at a quantum mechanical level, have indicated that the I4/mcm structure of Mo₂B is dynamically unstable at ambient pressure. researchgate.netaip.orgresearchgate.netaip.org Phonon dispersion calculations, a method used to assess the vibrational stability of a crystal lattice, revealed imaginary frequencies for the I4/mcm phase, suggesting that it is not a true ground state at standard conditions. aip.org Despite this theoretical instability, the I4/mcm structure is experimentally observed, which may be attributed to stabilization effects at higher temperatures. researchgate.net
Table 1: Crystallographic Data for the Tetragonal I4/mcm Structure of Mo₂B
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I4/mcm (No. 140) |
| a-axis (Å) | 5.549 |
| c-axis (Å) | 4.733 |
Source: iith.ac.in
Tetragonal I4/m Structure as an Energetically Favorable Phase
Theoretical investigations have proposed an alternative tetragonal structure with the space group I4/m as a more energetically favorable and dynamically stable phase for Mo₂B at ambient conditions. researchgate.netaip.orgresearchgate.net This prediction arose from "frozen-phonon" techniques, which analyze the energy landscape around an unstable phonon mode. researchgate.netaip.org The I4/m structure is a slight distortion of the I4/mcm lattice, primarily involving the displacement of boron atoms. aip.org
Calculations have shown that the I4/m phase is both mechanically and dynamically stable. researchgate.netresearchgate.netaip.org Its total energy is lower than that of the I4/mcm structure, suggesting it is a more likely candidate for the true ground state of Mo₂B. researchgate.netresearchgate.net The simulated X-ray diffraction patterns of the I4/m and I4/mcm structures are very similar, which explains why the latter was initially identified from experimental data. aip.orgdiva-portal.org The formation energy of the I4/m phase is calculated to be -0.975 eV. diva-portal.org
Table 2: Calculated Elastic Constants for the Tetragonal I4/m Structure of Mo₂B
| Elastic Constant | Value (GPa) |
|---|---|
| C₁₁ | 518 |
| C₃₃ | 496 |
| C₄₄ | 155 |
| C₆₆ | 161 |
| C₁₂ | 180 |
| C₁₃ | 208 |
Source: aip.org
Hexagonal Structures for Two-Dimensional Mo₂B
In the realm of two-dimensional (2D) materials, hexagonal structures of Mo₂B have been theoretically predicted to be stable. researchgate.net These 2D forms, often referred to as MBenes, are analogous to the well-known MXenes. rsc.org First-principles calculations have explored both H-type and T-type hexagonal configurations for monolayer Mo₂B. rsc.org
The H-type configuration is found to be the more stable structure under normal conditions. rsc.org However, the application of strain can induce a transition to the T-type configuration. rsc.org These 2D hexagonal Mo₂B structures are predicted to be metallic and exhibit promising electronic and thermal properties. researchgate.netrsc.org
Phase Stability under Extreme Conditions (High Pressure, High Temperature)
The behavior of Mo₂B under non-ambient conditions, such as high pressure and high temperature, is critical for understanding its robustness and potential for synthesis of novel phases.
Pressure-Induced Structural Transformations
Experimental studies using high-pressure X-ray diffraction have shown that the tetragonal I4/mcm structure of Mo₂B is remarkably stable, showing no phase transitions up to approximately 40 GPa. iith.ac.in This high-pressure stability is attributed to the strong, three-dimensional covalent bonding network within the material. First-principles calculations support this finding, indicating that the tetragonal phase is mechanically stable within this pressure range. researchgate.net
While no phase transitions are observed experimentally up to 40 GPa, theoretical calculations have suggested the possibility of pressure-induced structural transformations at even higher pressures. Some computational studies predict that a phase with I4/m symmetry could become energetically favorable under extreme compression. However, experimental verification of such high-pressure phases is still an area of active research. In the related compound MoB₂, a pressure-induced structural phase transition from the β-MoB₂ to the α-MoB₂ phase has been observed at around 65-70 GPa. nih.govresearchgate.net
Thermodynamic Stability and Formation Enthalpies
The thermodynamic stability of different Mo₂B phases is a key factor in determining which structure is most likely to form under given conditions. The formation enthalpy, which is the change in enthalpy during the formation of a compound from its constituent elements, is a crucial metric for this assessment.
Calculations have shown that at 0 K, both the I4/mcm and I4/m structures of Mo₂B are metastable, with their formation energies lying slightly above the convex hull of the Mo-B system. researchgate.netarxiv.org The formation enthalpy of the I4/mcm phase is about 20 meV/atom above the convex hull, while the I4/m phase is slightly lower at 16 meV/atom above the hull. researchgate.net Another study reports the formation enthalpy of the I4/m phase to be 15.5 meV/atom above the convex hull. shaoxc.com
Interestingly, theoretical studies that incorporate temperature effects show that the I4/mcm phase becomes thermodynamically stable at temperatures above 400 K. researchgate.net This aligns with experimental observations where Mo₂B is synthesized at high temperatures. researchgate.net This suggests that vibrational effects play a significant role in stabilizing the I4/mcm structure. arxiv.org
Computational Prediction and Experimental Validation of Novel Molybdenum Boride (Mo-B) Phases
The exploration of the molybdenum-boron (Mo-B) system has been significantly advanced by the synergy between computational modeling and experimental synthesis. The use of first-principles calculations and evolutionary algorithms allows for the prediction of new, potentially stable or metastable, molybdenum boride phases, guiding experimental efforts toward their synthesis and characterization. arxiv.orgjst.go.jp This collaborative approach has been instrumental in expanding the known phase diagram of Mo-B and uncovering novel materials with unique properties. researchgate.net
State-of-the-art computational techniques, particularly those based on global optimization algorithms and quantum-chemical total energy computations, have become powerful tools for investigating the Mo-B phase diagram. arxiv.org Evolutionary algorithms, such as USPEX, combined with Density Functional Theory (DFT) calculations, can predict the crystal structures of new compounds by exploring a vast chemical space of possible compositions and atomic arrangements. uspex-team.org These methods calculate the formation energies of various hypothetical and known structures to determine their thermodynamic stability. researchgate.netnih.gov Phases with the lowest formation energies are considered thermodynamically stable and are strong candidates for experimental synthesis. researchgate.net
Computational studies have successfully predicted the structures of known Mo-B phases with results that closely align with experimental data. arxiv.org Beyond confirming existing phases, these methods have predicted several novel molybdenum borides. For instance, theoretical calculations using first-principles methods have been employed to determine stable crystal structures across the Mo-B system. arxiv.org These predictions often include detailed crystallographic information, such as the space group and lattice parameters, which are crucial for experimental validation.
One area of intense focus has been on boron-rich Mo-B compounds, where computational techniques have been used to describe the crystal structures of potentially superhard phases. researchgate.net An evolutionary crystal structure search identified various Mo-B phase crystal structures, with calculations of their formation energies indicating stable and metastable configurations. researchgate.net For example, within the compositional range of MoB₄ and MoB₅, a structural model has been proposed where the most energetically favorable structures correspond to compositions between 4 ≤ x ≤ 5 (in MoBₓ), with MoB₅ being the most boron-rich stable phase. arxiv.org
The following table summarizes some of the computationally predicted Mo-B phases and their key characteristics.
Table 1: Computationally Predicted Molybdenum Boride Phases
| Phase | Space Group | Crystal System | Predicted Properties/Notes |
|---|---|---|---|
| MoB | Cmcm | Orthorhombic | Experimentally observed and computationally confirmed. nih.govacs.org |
| MoB | I4₁/amd | Tetragonal | Predicted to have formation energy close to the orthorhombic Cmcm phase, suggesting possible coexistence. nih.gov |
| Mo₂B₃ | P4/mbm | Tetragonal | Investigated via structural relaxation calculations. nih.gov |
| Mo₃B₄ | Immm | Orthorhombic | Predicted to have the highest thermodynamic stability among several studied phases. nih.gov |
| Mo₃B₄ | Cmmm | Orthorhombic | Investigated via structural relaxation calculations. nih.gov |
| MoB₂ | I4/mcm | Tetragonal | Investigated via structural relaxation calculations. nih.gov |
| MoB₅ | - | - | Predicted to be the boron-richest stable phase, with an estimated hardness of 37-39 GPa. arxiv.org |
| Mo₂B₂ | - | Tetragonal | A novel 2D monolayer predicted using crystal structure prediction techniques. mdpi.com |
Experimental validation is the crucial next step to confirm the existence and properties of computationally predicted phases. Synthesis techniques are chosen based on the predicted stability and composition of the target compound. For instance, MoAlB, a ternary MAB phase, has been synthesized using solid-state pressure-less sintering methods at high temperatures (1500 °C). acs.org Single crystals of MoAlB have also been grown from high-temperature aluminum solutions. core.ac.uk
The synthesized materials are then characterized using various analytical techniques to confirm their crystal structure and phase purity. Powder X-ray Diffraction (PXRD) is a primary method used to identify the crystalline phases present in a sample and to determine their lattice parameters, which can then be compared to the computationally predicted values. acs.org For example, the synthesis of MoAlB has been confirmed to yield a product containing both orthorhombic MoAlB (Cmcm space group) and orthorhombic MoB (Cmcm space group). acs.org
Furthermore, novel 2D molybdenum borides, known as MBenes, have been experimentally realized through the selective etching of precursor MAB phases. In one study, 2D MoB MBene nanostructures were successfully synthesized by chemically exfoliating MoAlB powder using solutions like NaOH and LiF-HCl. acs.org This process selectively removes the aluminum layers, resulting in 2D sheets of molybdenum boride. nih.gov The resulting structures were confirmed through techniques including PXRD, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM), which verified the crystallinity, sheet-like morphology, and elemental composition. nih.govacs.org This successful synthesis, guided by theoretical insights into the stability of the parent MAB phase and the resulting 2D MBene, highlights the powerful interplay between computational prediction and experimental validation. nih.gov
The table below provides examples of experimentally validated molybdenum boride phases, some of which were initially explored through computational models.
Table 2: Experimentally Synthesized and Validated Molybdenum Boride Phases
| Phase | Synthesis Method | Characterization Techniques | Experimental Findings |
|---|---|---|---|
| MoAlB | Solid-state pressure-less sintering; High-temperature aluminum solutions | Single-crystal X-ray diffractometry, PXRD | Confirmed orthorhombic crystal structure with space group Cmcm. acs.orgcore.ac.uk |
This integrated approach, leveraging predictive computational power to guide targeted experimental work, continues to accelerate the discovery and development of new molybdenum boride materials.
Theoretical and Computational Methodologies Applied to Molybdenum Boride Mo₂b
First-Principles Calculations and Density Functional Theory (DFT)
First-principles calculations are a class of computational methods that rely on the fundamental laws of quantum mechanics, without the need for empirical parameters derived from experiments. Density Functional Theory (DFT) is the most widely used framework within this class. It simplifies the complex many-body problem of interacting electrons into a more manageable one by focusing on the electron density. gitlab.io DFT has been successfully employed to study various properties of Mo₂B, including its structural stability, electronic band structure, chemical bonding, and mechanical responses. researchgate.nettandfonline.com
The electronic band structure and the Density of States (DOS) are fundamental to understanding a material's electrical and bonding properties. For Mo₂B, DFT calculations consistently show that it is a nonmagnetic metal, characterized by multiple bands crossing the Fermi level (E_F), the energy level that separates occupied and unoccupied electron states at absolute zero temperature. researchgate.netrsc.org This metallic nature is a key feature of the compound.
The analysis of the Projected Density of States (PDOS) reveals the specific contributions of different atomic orbitals to the total DOS. In Mo₂B, the states near the Fermi level are predominantly derived from the molybdenum (Mo) 4d orbitals. rsc.orgresearchgate.net This dominance of Mo 4d states at the E_F is crucial for its electrical conductivity. rsc.org The presence of a significant density of states at the Fermi level confirms the metallic character of Mo₂B and suggests favorable electrical conductivity. rsc.orgresearchgate.net Studies on different potential configurations, such as H-type and T-type 2D Mo₂B, also show a large DOS near their Fermi levels, primarily contributed by Mo 4d electrons, indicating that these forms would also be conductive. rsc.org
The Fermi surface is the surface in reciprocal space that separates occupied from unoccupied electron states at zero temperature. Its shape is critical for understanding the electronic and transport properties of metals. For Mo₂B, calculations show that its Fermi surface has a two-dimensional character, a feature that persists even under applied pressure of up to 10 GPa. researchgate.net
Fermi surface nesting is a phenomenon where sections of the Fermi surface can be mapped onto other sections by a specific wavevector. This can lead to strong electron-phonon interactions and instabilities like charge density waves (CDWs). aps.orgmdpi.com While detailed studies on Fermi surface nesting specifically for Mo₂B are not extensively documented in the provided context, the calculated two-dimensional character of its Fermi surface is a feature often associated with nesting possibilities in other materials. researchgate.netaps.org The analysis of the Fermi surface is a critical step in predicting potential electronic instabilities and understanding transport phenomena. aps.org
The chemical bonding in Mo₂B is a complex mixture of metallic, covalent, and ionic interactions, which collectively determine its unique properties.
Metallic Bonding: The primary source of metallic character arises from the Mo-Mo interactions. The significant overlap of Mo 4d orbitals, as seen in the DOS, leads to delocalized electrons, which are characteristic of metallic bonds and are responsible for the material's electrical conductivity. rsc.orgbyjus.com
Covalent Bonding: A strong covalent network is formed by the Mo-B bonds. These bonds, with calculated lengths of approximately 2.39 Å in the I4/mcm structure, create a three-dimensional framework that is largely responsible for the material's high hardness and ultra-incompressible nature. Analysis of the Crystal Orbital Hamilton Population (COHP), a method to quantify bond strengths, can further elucidate the covalent contributions in the solid. mdpi.com
The interplay of these bonding types is crucial. The metallic bonds provide conductivity, while the strong covalent Mo-B framework gives the material its exceptional mechanical stability and hardness.
Lattice dynamics studies, which involve the calculation of phonon dispersion curves and the phonon density of states, are essential for determining the dynamical stability of a crystal structure. researchgate.net Phonons are quantized modes of vibration in a crystal lattice.
For a crystal to be dynamically stable, its phonon dispersion curves must not show any imaginary (negative) frequencies, as these would indicate that the atoms would not return to their equilibrium positions after a small displacement. stackexchange.comnih.gov Calculations for Mo₂B have confirmed its dynamical stability by showing the absence of such imaginary phonon modes throughout the Brillouin zone. cqvip.comarxiv.org These calculations are typically performed using methods like the finite displacement method or density functional perturbation theory (DFPT). arxiv.orgaps.org The phonon spectrum provides the foundation for calculating various thermodynamic properties, such as heat capacity and thermal expansion, using the quasi-harmonic Debye model. researchgate.net
First-principles calculations are widely used to predict the mechanical behavior of materials under stress and strain. researchgate.net By simulating the response of the crystal lattice to applied deformations, it is possible to compute fundamental mechanical properties like ideal strength and elastic constants. For tetragonal Mo₂B, calculations show it has high resistance to compression but is less resistant to shear forces. researchgate.net The material is predicted to be ductile, with its ductility increasing under higher pressure. researchgate.net However, its calculated ideal tensile and shear strengths are relatively low. researchgate.net
Elastic constants (Cᵢⱼ) are fundamental properties that quantify a material's resistance to elastic deformation. They are crucial for understanding mechanical stability and anisotropy. DFT calculations provide a reliable way to determine these constants for single crystals. science.gov For a material to be mechanically stable, its elastic constants must satisfy a set of criteria known as the Born stability criteria. Calculations have confirmed that Mo₂B fulfills these conditions. tandfonline.com
The calculated elastic constants can be used to derive other important mechanical properties for a polycrystalline aggregate, such as the bulk modulus (B), shear modulus (G), and Young's modulus (E), typically using the Voigt-Reuss-Hill approximation. tandfonline.com Studies show that these moduli for Mo₂B increase with applied pressure. researchgate.netscience.gov
Table 1: Calculated Elastic Constants and Mechanical Moduli for Tetragonal Mo₂B (at 0 GPa) (Note: Values can vary slightly depending on the specific DFT functional and computational parameters used in different studies.)
| Property | Calculated Value (GPa) | Reference |
|---|---|---|
| Bulk Modulus (B) | 310 | |
| Shear Modulus (G) | 237 (for hR18-MoB₂) | aip.org |
| Young's Modulus (E) | 572 (for hR18-MoB₂) | aip.org |
| Vickers Hardness (Hv) | 14.3 | researchgate.net |
Elastic anisotropy describes the directional dependence of a material's mechanical properties. It is an important factor in engineering applications, as it can influence micro-crack formation. researchgate.net While tetragonal Mo₂B is found to exhibit a strong isotropic behavior under pressure, some degree of anisotropy is inherent in its crystal structure. researchgate.net Anisotropy can be quantified using various indices calculated from the elastic constants. mdpi.com
Computational Modeling of Mechanical Responses
Ductility and Brittleness Predictions
The prediction of a material's mechanical failure mode—whether it behaves in a ductile or brittle manner—is critical for its structural applications. Theoretical calculations provide several indicators to forecast this behavior before synthesis and testing. For Mo₂B, these predictions are primarily based on its calculated elastic constants.
Key indicators derived from first-principles calculations include Pugh's ratio (B/G), Cauchy pressure (C₁₂ – C₄₄), and Poisson's ratio (ν). arxiv.org Pugh's ratio, the ratio of the bulk modulus (B) to the shear modulus (G), is a widely used criterion where a value greater than 1.75 typically signifies ductile behavior, while a lower value suggests brittleness. arxiv.orgnih.gov The Cauchy pressure provides insight into the nature of atomic bonding; a positive value is associated with metallic bonds and ductile character, whereas a negative value indicates directional, covalent bonding and a tendency for brittleness. arxiv.orgnih.gov Similarly, a Poisson's ratio greater than 0.26 is often linked to ductility. arxiv.org
First-principles calculations for Mo₂B consistently predict a ductile nature. researchgate.netnih.govacs.org The calculated B/G ratio is approximately 2.005, a value comfortably above the 1.75 threshold for ductility. nih.govacs.org Furthermore, studies on tetragonal Mo₂B indicate that its ductility may even be enhanced under applied pressure. researchgate.net This predicted ductility is a significant property, distinguishing Mo₂B from many other hard ceramic materials that are often limited by their inherent brittleness.
| Predictive Indicator | Critical Value | Calculated Value for Mo₂B | Predicted Behavior |
|---|---|---|---|
| Pugh's Ratio (B/G) | > 1.75 | ~2.005 nih.govacs.org | Ductile |
| Poisson's Ratio (ν) | > 0.26 arxiv.org | 0.286 nih.gov | Ductile |
| Cauchy Pressure (C₁₂ – C₄₄) | Positive arxiv.org | Positive (Implied by high B/G and ν) | Ductile |
Ideal Strength and Theoretical Hardness Calculations
Ideal strength represents the theoretical maximum stress a perfect crystal can withstand before failure, while theoretical hardness provides an estimate of the material's resistance to localized plastic deformation. Both are crucial metrics for high-performance structural materials and can be computed from first-principles.
The ideal tensile and shear strengths of tetragonal Mo₂B have been found to be relatively low in some theoretical calculations. researchgate.net However, its hardness is notable. Theoretical models for calculating Vickers hardness (Hv), such as those developed by Chen and Tian, are based on the material's elastic moduli (bulk and shear) and take into account the nature of its chemical bonds. nih.gov
For Mo₂B, these theoretical calculations yield hardness values that align well with experimental findings. Chen's model predicts a Vickers hardness of 15.8 GPa, while Tian's model, which considers crystal structure and ionicity, gives a value of 16.8 GPa. nih.gov Another first-principles calculation reported a theoretical Vickers hardness of approximately 14.3 GPa. researchgate.net These theoretical values are in excellent agreement with the experimentally measured convergence hardness of 16.5 GPa, confirming that Mo₂B is a hard material. nih.govresearchgate.net This hardness exceeds that of many other transition metal borides with the same crystal structure, such as Cr₂B (13.2 GPa) and Co₂B (11.3 GPa). nih.govresearchgate.net
| Hardness (Vickers) | Value (GPa) | Source |
|---|---|---|
| Theoretical (Chen's Model) | 15.8 nih.gov | First-Principles Calculation |
| Theoretical (Tian's Model) | 16.8 nih.gov | First-Principles Calculation |
| Theoretical (DFT) | ~14.3 researchgate.net | First-Principles Calculation |
| Experimental (Convergence Value) | 16.5 nih.govresearchgate.net | Microindentation Measurement |
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the time-dependent evolution of a system of atoms by calculating the forces on each atom directly from electronic structure theory at each timestep. nih.govmdpi.com Unlike classical molecular dynamics, which relies on predefined empirical potentials, AIMD provides a highly accurate description of atomic interactions, including bond formation and breakage, making it ideal for studying complex phenomena such as phase transitions, reaction pathways, and material behavior under extreme conditions of temperature and pressure. mdpi.comnih.gov
The application of AIMD allows researchers to observe the dynamic behavior of materials at an atomic scale in real-time. For instance, AIMD simulations have been successfully used to uncover the atomistic mechanisms of tribochemical reactions at sliding interfaces, where mechanical stress activates chemical pathways. mdpi.com The method is also employed to predict competitive adsorption and reaction mechanisms of molecules within nanoporous materials and to understand the effects of confinement on chemical reactivity. nih.gov
While AIMD is a fundamental tool for materials science, specific studies focusing solely on the ab initio molecular dynamics of Mo₂B are not prominent in recent literature. However, the methodology is well-suited to investigate key properties of Mo₂B, such as its thermal stability, the atomistic mechanisms of its ductile behavior, and its performance as a coating material by simulating interface dynamics under tribological stress. The continued development of AIMD methods, particularly those that scale to larger systems, holds significant promise for future investigations into the complex behavior of molybdenum borides. ethz.ch
Machine Learning (ML) and High-Throughput Computational Screening for Mo-B Systems
The discovery and optimization of new materials can be significantly accelerated by combining high-throughput computational screening (HTCS) with machine learning (ML). rsc.orgmagtech.com.cn This approach involves rapidly evaluating a vast number of candidate materials from databases using automated, computationally inexpensive methods to identify promising candidates for more rigorous analysis. aps.org
In this paradigm, ML models are trained on large datasets of material properties generated by methods like Density Functional Theory (DFT). aps.org These models learn the complex relationships between a material's structure, composition, and its resulting properties (e.g., stability, hardness, electronic structure). magtech.com.cn Once trained, the ML model can predict the properties of new, uncalculated materials thousands of times faster than direct DFT calculations, enabling the rapid screening of immense chemical spaces. rsc.org
For Mo-B systems, these methodologies are particularly valuable for exploring the vast compositional landscape to identify novel stable or metastable phases with desirable properties. For example, evolutionary algorithms, a form of computational screening, have been used to search for stable crystal structures in the Mo-B system. nih.gov Furthermore, machine learning interatomic potentials (MLIPs) are being developed to accelerate thermodynamic modeling. These MLIPs can predict the energy of a given atomic configuration with near-DFT accuracy but at a fraction of the computational cost. This approach is instrumental in speeding up the calculation of phase diagrams for complex, multi-component alloys containing molybdenum, enabling high-throughput thermodynamic modeling. arxiv.org
Computational Thermodynamics (CALPHAD) for Phase Diagram Predictions
The Calculation of Phase Diagrams (CALPHAD) method is a powerful computational approach for predicting thermodynamic properties and phase equilibria in multicomponent systems. arxiv.orgjst.go.jp The CALPHAD framework relies on thermodynamic models to describe the Gibbs free energy of each phase as a function of temperature, pressure, and composition. These models are parameterized by fitting them to a combination of experimental data and results from first-principles calculations. researchgate.netjst.go.jp
The CALPHAD method has been successfully applied to the Mo-B system to develop thermodynamic descriptions that can predict the binary phase diagram. researchgate.netscispace.com These calculations help to understand the stability ranges of different molybdenum boride phases, including Mo₂B. For instance, thermodynamic analyses combining first-principles calculations and the CALPHAD approach have been used to assess the Fe-Mo-B ternary system, which requires an accurate description of the constituent Mo-B binary system. researchgate.netjst.go.jp
Theoretical studies have shown that the common I4/mcm crystal structure of Mo₂B is actually metastable at absolute zero (0 K), lying slightly above the convex hull of stable phases. researchgate.netarxiv.org However, thermodynamic calculations that include vibrational effects (i.e., finite temperatures) reveal that the Mo₂B phase becomes thermodynamically stable at temperatures above 400 K, which is consistent with experimental observations. researchgate.net This highlights the critical role of the CALPHAD approach in providing a complete picture of phase stability that goes beyond simple 0 K energy calculations.
Advanced Characterization Techniques for Molybdenum Boride Mo₂b
Diffraction-Based Methods
Diffraction techniques are fundamental in materials science for determining the crystal structure and phase purity of crystalline materials like Mo₂B.
X-ray Diffraction (XRD) and Powder Diffraction Analysis
X-ray Diffraction (XRD) is the principal technique for analyzing the crystal structure of Mo₂B. Powder XRD, a common variant of this method, is widely used for phase identification and the determination of lattice parameters. wikipedia.org In a typical analysis, a powdered sample of Mo₂B is irradiated with monochromatic X-rays, and the resulting diffraction pattern of intensity versus scattering angle (2θ) is recorded. Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint for identification.
The most commonly reported crystal structure for Mo₂B is the tetragonal Al₂Cu-type structure, belonging to the I4/mcm space group (No. 140). iith.ac.in Rietveld refinement of powder XRD data is a powerful method used to refine the crystal structure model, providing precise lattice parameters. For instance, studies have reported lattice parameters for the I4/mcm structure of Mo₂B to be approximately a = 5.5463 Å and c = 4.7374 Å. escholarship.org
However, XRD analysis of Mo₂B can be challenging due to the weak scattering of X-rays by the light boron atoms compared to the heavier molybdenum atoms. uspex-team.org This can make the precise determination of boron positions difficult. To overcome this limitation, XRD is often complemented by other techniques like neutron diffraction or theoretical calculations. Despite this, XRD remains an essential tool for confirming the synthesis of phase-pure Mo₂B and for identifying any secondary phases, such as MoB or MoB₂, that may be present.
Table 1: Crystallographic Data for Mo₂B from Powder X-ray Diffraction
| Parameter | Reported Value | Source |
|---|---|---|
| Crystal System | Tetragonal | escholarship.org |
| Space Group | I4/mcm | iith.ac.inescholarship.org |
| Lattice Parameter (a) | 5.5463(5) Å | escholarship.org |
| Lattice Parameter (c) | 4.7374(5) Å | escholarship.org |
| Calculated Density | 9.239 g/cm³ | escholarship.org |
High-Pressure X-ray Diffraction (HPXRD) for Structural Stability under Pressure
High-Pressure X-ray Diffraction (HPXRD) is a specialized technique used to investigate the structural stability of materials under extreme pressure conditions. In these experiments, the Mo₂B sample is placed in a diamond anvil cell (DAC), which can generate pressures of many gigapascals. Synchrotron radiation is often employed as the X-ray source due to its high brightness, which is necessary to obtain a good quality diffraction pattern from the small sample volume in the DAC. researchgate.net
HPXRD studies on Mo₂B have demonstrated its remarkable structural stability. The tetragonal I4/mcm structure has been shown to remain stable up to approximately 40 GPa without any observable phase transitions. iith.ac.inresearchgate.net This indicates a robust three-dimensional covalent bonding network within the material. The analysis of lattice parameters under increasing pressure reveals anisotropic compression, with the a-axis being more compressible than the c-axis. This ultra-incompressible nature is a key characteristic of Mo₂B, with an experimentally determined bulk modulus of around 302 GPa. iith.ac.in
Table 2: High-Pressure Behavior of Mo₂B
| Property | Finding | Pressure Range | Source |
|---|---|---|---|
| Structural Stability | No phase transition observed | Up to ~40 GPa | iith.ac.inresearchgate.net |
| Compression Behavior | Anisotropic (a-axis more compressible) | Up to 40 GPa | |
| Bulk Modulus (K₀) | 302 GPa (experimental) | Ambient | iith.ac.in |
Electron Microscopy and Related Techniques
Electron microscopy techniques offer high-resolution imaging and analytical capabilities, providing detailed information about the morphology, elemental composition, and atomic-scale structure of Mo₂B.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a vital tool for characterizing the surface morphology and microstructure of Mo₂B powders and bulk samples. acs.org In SEM, a focused beam of electrons is scanned across the sample's surface, and the interaction of the electrons with the sample generates various signals that are used to form an image. The resulting images reveal information about the size, shape, and distribution of particles or grains. For instance, SEM images have shown that Mo₂B synthesized by high-pressure and high-temperature methods can consist of large crystal grains, approximately 1–5 μm in size, with few pores or cracks. nih.govresearchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition
Often coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is used to determine the elemental composition of the Mo₂B sample. escholarship.orgacs.org When the electron beam from the SEM strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and semi-quantitative analysis of the elemental distribution. EDS is crucial for confirming the presence of molybdenum and boron and for ensuring the absence of contaminants. It is also used to verify the stoichiometry of the synthesized material and to identify the elemental makeup of different phases within a sample. escholarship.org
Atomically Resolved High-Resolution Scanning Transmission Electron Microscopy (HR-STEM) for Defect Analysis
For probing the atomic structure and defects in Mo₂B, High-Resolution Scanning Transmission Electron Microscopy (HR-STEM) is an indispensable technique. HR-STEM can achieve atomic resolution, allowing for the direct visualization of atomic columns and the identification of defects such as vacancies, dislocations, and grain boundaries. rsc.org In aberration-corrected HR-STEM, different imaging modes, such as high-angle annular dark-field (HAADF), provide Z-contrast images where heavier atoms appear brighter. rsc.org This allows for the clear distinction between molybdenum and boron atoms in the crystal lattice.
HR-STEM has been instrumental in studying complex structures and defects in molybdenum-based borides. For example, in related MAB phases (where M is a transition metal, A is an A-group element, and B is boron), HR-STEM has been used to identify intergrown phases and twist boundaries at the atomic scale. rsc.org While specific HR-STEM studies focusing solely on defects in Mo₂B are less common, the technique's power has been demonstrated in revealing short-range vacancy ordering in boron-rich molybdenum borides. acs.orggithub.io These advanced microscopy techniques provide crucial insights into how atomic-scale defects can influence the macroscopic properties of the material.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a pivotal technique for analyzing the microstructure of Molybdenum Boride (Mo₂B) at the nanoscale. Bright-field TEM imaging provides morphological information, such as the sheet-like structure of two-dimensional (2D) MoB MBenes derived from MoAlB precursors. nih.govacs.org High-resolution TEM (HRTEM) allows for the direct visualization of the material's crystal lattice. For instance, HRTEM analysis has confirmed the high crystallinity of 2D MoB, revealing a lattice spacing of 0.452 nm which corresponds to the (112) plane. nih.govacs.org
Selected Area Electron Diffraction (SAED) is used in conjunction with TEM to determine the crystal structure. In studies of Mo-rich M₂B borides, SAED patterns have been indexed to a Body-Centered Tetragonal (BCT) structure. mdpi.com Analysis of these patterns yields lattice parameters and interplanar distances, which can be correlated with data from other techniques like X-ray Diffraction (XRD). mdpi.com For example, one study identified the interplanar distance of the (110) plane for Mo₂B as 0.4012 nm via TEM, which aligned with XRD results. mdpi.com Furthermore, TEM coupled with elemental mapping, such as through Energy-Dispersive X-ray Spectroscopy (EDS), confirms the uniform distribution of constituent elements like molybdenum and boron within the synthesized material. nih.govacs.org
Summary of TEM Findings for Molybdenum Borides
| Technique | Finding | Material Phase | Source |
|---|---|---|---|
| HRTEM | Lattice spacing of 0.452 nm, corresponding to the (112) plane. | 2D MoB MBene | nih.govacs.org |
| SAED | Indexed to a Body-Centered Tetragonal (BCT) structure. | Mo-rich M₂B | mdpi.com |
| TEM/SAED | Interplanar distance of the (110) plane measured at 0.4012 nm. | Mo₂B | mdpi.com |
| TEM with Elemental Mapping | Confirmed uniform distribution of Mo and B elements. | 2D MoB MBene | nih.govacs.org |
Electron Backscatter Diffraction (EBSD)
Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique used for detailed crystallographic characterization of materials like Mo₂B. ltschem.comwikipedia.orgoxinst.combruker.com The methodology involves scanning a focused electron beam across the surface of a highly tilted crystalline sample. wikipedia.orgbruker.com The interaction of the beam with the sample produces backscattered electrons that diffract and form characteristic patterns, known as Kikuchi patterns, on a phosphor screen detector. wikipedia.orgmpie.de
These patterns are unique to the crystal structure and orientation at the point of analysis. mpie.de By automatically capturing and indexing these patterns at each point of a predefined grid, EBSD can generate maps that provide a wealth of microstructural information. oxinst.com This includes:
Phase Identification: Differentiating between various phases present in the material.
Grain Orientation and Size: Mapping the orientation, size, and shape distribution of grains. bruker.com
Crystallographic Texture: Quantifying the preferred crystallographic orientation within the material. wikipedia.org
Boundary Characterization: Identifying the types and distribution of grain boundaries. oxinst.com
Strain and Defect Analysis: Assessing lattice distortion and the density of geometrically necessary dislocations from the quality and sharpness of the Kikuchi patterns. wikipedia.org
EBSD is a powerful tool for understanding the relationship between the processing of Mo₂B, its resulting microstructure, and its properties. bruker.com
Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) for Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique employed to investigate the elemental composition, chemical bonding, and electronic states of Mo₂B. nih.govacs.org The analysis involves irradiating the sample with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. nasa.gov
For Mo₂B, XPS spectra are typically recorded for the Mo 3d and B 1s regions. nih.govresearchgate.net In a study of bulk Mo₂B, the binding energy for the B 1s core level was identified at 187.5 eV, indicating the interaction between molybdenum and boron atoms. nih.gov The corresponding Mo 3d spectrum showed peaks with binding energies of 227.5 eV and 230.6 eV, revealing the process of electron transfer from molybdenum atoms. nih.gov Another investigation reported the Mo 3d₅/₂ and B 1s peaks for Mo₂B at 228.09 eV and 188.06 eV, respectively. researchgate.net XPS is also crucial for verifying the synthesis of related 2D materials, such as confirming the successful removal of aluminum from a MoAlB precursor to form MoB by observing the disappearance of the Al 2p peak. nih.gov
Reported XPS Binding Energies (eV) for Mo₂B
| Core Level | Binding Energy (eV) | Source |
|---|---|---|
| Mo 3d | 227.5 and 230.6 | nih.gov |
| B 1s | 187.5 | nih.gov |
| Mo 3d₅/₂ | 228.09 | researchgate.net |
| B 1s | 188.06 | researchgate.net |
| B 1s (in CrB₂) | 187.6 | nasa.gov |
Surface-Enhanced Raman Scattering (SERS) for Material Characterization
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto a nanostructured surface. mdpi.comnih.gov While traditionally dominated by noble metals, recent research has explored transition metal borides, including phases of molybdenum boride, as robust SERS-active platforms, particularly for use in harsh environments. cas.cn
Studies have shown that molybdenum boride ceramics can act as effective SERS substrates. In one investigation, different crystalline phases of molybdenum boride (β-MoB, MoB₂, and Mo₂B₅) were synthesized and their SERS performance was evaluated using Rhodamine 6G (R6G) as a probe molecule. cas.cn The results demonstrated that the β-MoB phase exhibited a significant SERS enhancement factor of up to five orders of magnitude, a performance comparable to that of gold nanoparticles. cas.cn This high enhancement was attributed to strong adsorption energy for the R6G molecules and significant charge transfer interactions between the molecules and the substrate. cas.cn The chemical stability of these ceramic materials allows them to maintain SERS activity even after exposure to corrosive solutions or high temperatures, highlighting their potential for optical sensing and detection in extreme conditions. cas.cn
Micro-Mechanical and In-Situ Testing Methodologies (excluding property values)
The mechanical behavior of Mo₂B at small scales is investigated using a suite of micro-mechanical and in-situ testing methodologies. These techniques are designed to probe the material's response to applied stress on the micron and sub-micron level.
Micro-Mechanical Testing involves creating miniaturized test specimens, often accomplished using Focused Ion Beam (FIB) machining, and then loading them with a nanoindenter system. ox.ac.uk Common methods include:
Nanoindentation: This is a primary method where a hard indenter tip (e.g., Berkovich diamond) is pressed into the material's surface with a controlled load. escholarship.orgresearchgate.net The system continuously records the load and the displacement of the indenter, generating a load-displacement curve. Analysis of this curve provides insight into the material's elastic and plastic deformation behavior. ox.ac.uk
Micro-pillar Compression: Small pillars are fabricated from the material and compressed to study their deformation and failure mechanisms under uniaxial stress. ox.ac.uk
Micro-cantilever Bending: Tiny cantilever beams are machined from the material and then deflected with a nanoindenter tip. ox.ac.uk The resulting load-deflection data is used to study fracture behavior and elastic properties.
In-Situ Testing combines these micro-mechanical tests with real-time observation inside a high-resolution microscope, such as a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). This approach allows for direct visualization of the microstructural evolution during mechanical loading. Researchers can observe critical processes like crack initiation and propagation, dislocation movement, and phase transformations as they happen, providing a direct link between the applied stress and the material's structural response.
Exploration of Advanced Applications of Molybdenum Boride Mo₂b
Electrocatalysis Research
Molybdenum boride (Mo₂B) has emerged as a material of interest in electrocatalysis, a field focused on accelerating electrochemical reactions using catalysts. Research has explored its potential in various key reactions for energy conversion and storage, leveraging its unique electronic and structural properties.
Hydrogen Evolution Reaction (HER) Electrocatalysis
The hydrogen evolution reaction (HER) is a crucial process in water splitting for hydrogen production. Molybdenum borides, including Mo₂B, have been identified as promising non-noble metal electrocatalysts for this reaction. researchgate.netrsc.org Studies have shown that the electrocatalytic activity of molybdenum borides in acidic conditions is strongly dependent on their boron content. rsc.org
Comparative HER Performance of Molybdenum Borides
| Catalyst | Tafel Slope (mV dec⁻¹) | Notes |
|---|---|---|
| Mo₂B | - | Shows significantly lower HER activity compared to other phases. rsc.org |
| β-MoB | - | Exhibits excellent activity and long-term stability in acidic solution. rsc.org |
| MoB₂ | 49 | Nanocrystalline form shows a low onset overpotential of 154 mV at 10 mA cm⁻². rsc.org |
Oxygen Evolution Reaction (OER) Electrocatalysis
The oxygen evolution reaction (OER) is the other half-reaction of water splitting and is often a bottleneck due to its sluggish kinetics. Research into Mo₂B for OER is less direct, with studies often focusing on more complex systems where Mo₂B is a component. For instance, investigations into ternary compounds like Mo₂CoB₂ have shown that under OER conditions, these materials undergo surface transformations. chemrxiv.orgresearchgate.net In such cases, the in situ formation of amorphous layers of oxides and hydroxides of the transition metal (e.g., cobalt) are identified as the active catalytic species, while molybdenum and boron may partially dissolve. chemrxiv.orgresearchgate.net
Theoretical studies have also explored the potential of single-atom catalysts supported on Mo₂B-based materials. First-principles calculations on Mo₂B₂ MBene (a 2D material derived from a parent MAX phase) have shown that embedding single transition metal atoms can create highly active sites for OER. chemrxiv.org For example, a Cu single-atom supported on Mo₂B₂ MBene (Cu@Mo₂B₂) was predicted to have a lower theoretical overpotential for OER (0.31 V) than benchmark catalysts like IrO₂ (0.56 V) and RuO₂ (0.42 V). chemrxiv.org
Oxygen Reduction Reaction (ORR) Electrocatalysis
The oxygen reduction reaction (ORR) is fundamental to the operation of fuel cells and metal-air batteries. Similar to OER, the direct application of pure Mo₂B as an ORR catalyst is not extensively reported. The focus of theoretical research has been on designing advanced catalysts using Mo₂B-based supports.
First-principles calculations have been employed to study the ORR activity of single-atom catalysts supported on Mo₂B₂ MBene. chemrxiv.org These studies predict that specific combinations of single transition metal atoms and the Mo₂B₂ support can create efficient ORR catalysts. For instance, a Cu atom embedded in a Mo vacancy on the Mo₂B₂ MBene surface (Cu@Mo₂B₂) was identified as a promising bifunctional catalyst for both OER and ORR, with a calculated ORR overpotential of 0.34 V, which is lower than that of platinum (0.45 V). chemrxiv.org These theoretical findings suggest a pathway for developing non-noble-metal-based electrocatalysts by leveraging the properties of Mo₂B-related structures.
Carbon Dioxide (CO₂) Electro-reduction Research
The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a key strategy for mitigating greenhouse gas emissions and closing the carbon cycle. However, based on available research, there is limited specific information on the application of molybdenum boride (Mo₂B) as an electrocatalyst for the CO₂ reduction reaction. Scientific literature predominantly focuses on other molybdenum-based materials, such as molybdenum carbides (Mo₂C), molybdenum sulfides (MoS₂), and various molecular complexes for this purpose. elsevierpure.comrsc.org
Nitrogen Reduction Reaction (NRR) Electrocatalysis
The electrochemical nitrogen reduction reaction (NRR) offers a promising alternative to the energy-intensive Haber-Bosch process for ammonia (B1221849) synthesis. While molybdenum is a key element in biological nitrogen fixation, dedicated research on the electrocatalytic NRR performance of Mo₂B is not widely documented. The majority of studies on molybdenum borides for NRR have concentrated on phases with higher boron content, particularly MoB₂. researchgate.net Theoretical and experimental work has highlighted the potential of MoB₂ due to its electronic structure, which is favorable for N₂ adsorption and activation. researchgate.net In contrast, specific data on the activity, selectivity, and efficiency of Mo₂B for ammonia synthesis remains limited in the scientific literature.
Design and Study of Single-Atom Catalysts on Mo₂B-based Materials
Single-atom catalysts (SACs) represent a frontier in catalysis, offering maximum atom utilization and unique catalytic properties. Mo₂B-based materials, particularly two-dimensional MBenes like Mo₂B₂, have been theoretically explored as promising substrates for anchoring single transition metal atoms. chemrxiv.org
First-principles calculations have been used to systematically study the catalytic activity of SACs where various transition metal atoms (such as Ni, Cu, etc.) are embedded into Mo vacancies on the surface of Mo₂B₂ MBene. chemrxiv.org These studies predict that the resulting SACs can exhibit excellent metallic conductivity, which is advantageous for charge transfer during electrocatalysis. chemrxiv.org The research suggests that by carefully selecting the embedded single atom, it is possible to design highly efficient bifunctional electrocatalysts for reactions like HER/OER and OER/ORR. chemrxiv.org For example, Ni@Mo₂B₂ was proposed as a promising HER/OER bifunctional catalyst, while Cu@Mo₂B₂ was identified as a potential OER/ORR bifunctional catalyst with theoretical overpotentials lower than those of precious metal benchmarks. chemrxiv.org This area of research opens up new avenues for developing novel, cost-effective catalysts based on Mo₂B-related structures.
Energy Storage System Research
Research into the application of molybdenum boride (Mo₂B) in energy storage systems, such as lithium-ion batteries (LIBs), sodium-ion batteries (NIBs), and supercapacitors, is an emerging field. While molybdenum-based materials, in general, have garnered significant interest for these applications, specific research focusing exclusively on the Mo₂B compound is limited in publicly available literature. The majority of current research on molybdenum compounds for energy storage centers on molybdenum disulfide (MoS₂), molybdenum dioxide (MoO₂), and molybdenum carbide (Mo₂C).
Anode Materials for Lithium-ion Batteries (LIBs)
Theoretical explorations and analogies with other transition metal borides suggest that Mo₂B could be a candidate for LIB anode materials. However, extensive experimental studies detailing the specific capacity, cycling stability, and rate capability of Mo₂B as an anode for LIBs are not prominently available in the reviewed scientific literature. The potential for borides in this application stems from their unique electronic and structural properties, but specific performance metrics for Mo₂B remain to be thoroughly investigated and reported.
Anode Materials for Sodium-ion Batteries (NIBs)
Similar to the research landscape for LIBs, there is a notable lack of specific studies on the use of Mo₂B as an anode material for sodium-ion batteries. While the abundance and low cost of sodium make NIBs an attractive alternative to LIBs, the development of suitable anode materials is a critical challenge due to the larger ionic radius of sodium ions. Although other molybdenum compounds have been investigated, dedicated research on the performance of Mo₂B in NIBs, including its specific capacity and cycling stability, is not extensively documented.
Supercapacitor Electrode Materials
Interactive Data Table: Electrochemical Performance of Mo₂B in Energy Storage Systems
| Application | Parameter | Mo₂B Performance Data |
| Lithium-ion Battery Anode | Specific Capacity (mAh/g) | Data not available |
| Cycling Stability | Data not available | |
| Sodium-ion Battery Anode | Specific Capacity (mAh/g) | Data not available |
| Cycling Stability | Data not available | |
| Supercapacitor Electrode | Specific Capacitance (F/g) | Data not available |
| Cycling Stability | Data not available |
High-Temperature Materials and Protective Coatings Research
Molybdenum boride (Mo₂B) exhibits significant potential for high-temperature applications owing to its high melting point, thermal stability, and hardness. Research in this area is more established, particularly concerning its role in multi-component alloy systems and as a refractory material.
Mo-Si-B Alloy Systems and Intermetallic Phases Research
Molybdenum-silicon-boron (Mo-Si-B) alloys are a class of materials being developed for ultra-high-temperature structural applications, such as in gas turbine engines and aerospace components, where they could potentially replace nickel-based superalloys. lbl.gov Within this ternary system, several intermetallic phases are formed, and the presence of a molybdenum boride phase is crucial for achieving a desirable balance of properties.
Research has shown that Mo-Si-B alloys with a microstructure containing the T2 phase exhibit significantly improved oxidation resistance compared to binary Mo-Si alloys. lbl.gov The development of Mo-Si-B based coatings is also an active area of research, with these coatings demonstrating the ability to protect substrates at temperatures up to 1700°C. researchgate.net These coatings often consist of multiple layers, with an underlying boride-containing layer that acts as a diffusion barrier and contributes to self-healing properties. researchgate.net
Development of Refractory Materials
As a refractory material, molybdenum boride (Mo₂B) is valued for its high melting point and stability at elevated temperatures. mdpi.com Refractory materials are essential for applications that involve high heat, such as furnace linings and kiln furniture. The strong covalent bonding between molybdenum and boron atoms contributes to the material's high bulk modulus and hardness, making it suitable for wear-resistant applications at high temperatures. mdpi.com
While Mo₂B is generally resistant to oxidation, its performance at very high temperatures in an oxidizing atmosphere can be limited by the formation of molybdenum and boron oxides. mdpi.com Therefore, its use as a standalone refractory in such environments may require protective measures. Research into incorporating Mo₂B into composite materials and developing protective coatings is aimed at mitigating this issue and extending its service life in harsh, high-temperature conditions.
Interactive Data Table: High-Temperature Properties of Mo₂B and Related Phases
| Property | Mo₂B / Mo₅SiB₂ (T2 Phase) | Significance in High-Temperature Applications |
| Melting Point | High (specific value for Mo₂B not consistently reported, but generally high for borides) | Enables use in applications exceeding the limits of conventional metals and alloys. |
| Hardness | Vickers Hardness of Mo₂B: ~16.5 GPa mdpi.com | Contributes to wear resistance in high-temperature components. |
| Young's Modulus (Mo₅SiB₂) | 264.0 - 398.0 GPa mdpi.com | Indicates high stiffness and resistance to deformation under load at elevated temperatures. |
| Oxidation Resistance | Forms a protective borosilicate layer in Mo-Si-B systems mdpi.com | Crucial for preventing material degradation in high-temperature, oxidizing environments. |
| Thermal Stability | Good thermal stability mdpi.com | Allows the material to maintain its structural integrity and properties at high temperatures. |
Strategies for Enhanced Oxidation Resistance in Mo-based Systems
Molybdenum and its alloys are highly valued for high-temperature applications due to their high melting points and excellent mechanical properties. mdpi.com However, their practical use is often limited by poor oxidation resistance, particularly the formation of volatile molybdenum trioxide (MoO₃) at elevated temperatures. mdpi.com To overcome this critical issue, extensive research has focused on developing strategies to enhance the oxidation resistance of Mo-based systems. These strategies primarily involve alloying and the application of protective surface coatings. mdpi.com
Alloying Strategies:
Alloying molybdenum with specific elements is a primary method to improve its oxidation resistance. The addition of silicon (Si) and boron (B) is particularly effective. google.com These elements facilitate the formation of a protective, glassy borosilicate layer on the alloy's surface during high-temperature exposure to an oxidizing environment. google.com This layer acts as a diffusion barrier, preventing oxygen from reaching the underlying molybdenum matrix. osti.gov
Further enhancements can be achieved by incorporating other reactive elements:
Titanium (Ti), Zirconium (Zr), Hafnium (Hf), and Aluminum (Al): Adding these elements can promote the wetting of the protective borosilicate layer, increase its melting point, and form a more refractory oxide sub-layer, further impeding oxygen transport. google.com For instance, a Mo-6Si-12B-4Al-20Ti alloy demonstrated excellent oxidation resistance at 1100 and 1200 °C. osti.gov Titanium is particularly noted for forming a Ti-doped T2 phase (Mo₅SiB₂) which contributes to the protective scale. osti.gov
Rare Earth Elements (Y, La, Ce): The addition of rare earth elements like Yttrium (Y), Lanthanum (La), and Cerium (Ce) has been shown to significantly prolong the service life of Mo-Si-B alloys. mdpi.com Yttrium, with its high oxygen affinity, can inhibit ion diffusion in grain boundaries, reduce the growth rate of the oxide scale, and improve the adhesion between the oxide film and the substrate. mdpi.com Lanthanum oxide (La₂O₃) particles can act as nucleation sites and inhibit grain growth of the α-Mo phase. mdpi.com Cerium helps in healing pores and cracks on the alloy surface by promoting the flow of the glassy scale at temperatures up to 1300 °C. mdpi.com
| Alloying Element(s) | Mechanism of Protection | Key Research Finding | Reference |
|---|---|---|---|
| Silicon (Si) & Boron (B) | Formation of a protective, glassy borosilicate layer that acts as an oxygen diffusion barrier. | Alloys with 1.0-4.5% Si and 0.5-4.0% B show greatly enhanced oxidation resistance. | google.com |
| Titanium (Ti), Aluminum (Al) | Promotes wetting of the borosilicate layer and forms a refractory oxide sub-layer (e.g., TiO₂). | A Mo-6Si-12B-4Al-20Ti alloy showed excellent oxidation resistance at 1100-1200 °C. | osti.gov |
| Rare Earths (Y, La, Ce) | Improves oxide scale adhesion, inhibits ion diffusion, and promotes self-healing of the protective layer. | Yttrium improves the adhesion between the oxide film and the substrate, enhancing oxidation resistance. | mdpi.com |
Surface Coating Technologies:
Applying protective coatings to the surface of Mo-based alloys is another highly effective strategy. mdpi.com This approach improves high-temperature oxidation resistance with minimal impact on the bulk mechanical properties of the substrate. mdpi.com
Common coating techniques and materials include:
Pack Cementation: This process is used to form silicide or aluminide coatings on the surface. researchgate.net These coatings then form protective ceramic layers, such as silicon dioxide (SiO₂) or aluminum oxide (Al₂O₃), in high-temperature oxidizing environments. researchgate.net A MoSi₂ coating layer formed by Si pack cementation on a TZM alloy has been investigated for its ability to form a protective oxide layer. researchgate.net
Slurry Sintering: This method involves applying a slurry of coating materials and then sintering at high temperatures. A (Mo,Hf)Si₂-Al₂O₃ composite coating applied via slurry sintering provided a Mo-based alloy with over 40 hours of protection at 1400 °C. mdpi.com The protective scale formed was a SiO₂-based matrix embedded with Al₂O₃, HfO₂, mullite, and HfSiO₄, which exhibited high thermal stability and low oxygen permeability. mdpi.com
Composite Coatings: Developing multi-component coatings can offer synergistic benefits. For example, Mo(Si,Al)₂-MoB composite coatings have been studied for protecting TZM alloys at 1400°C. researchgate.net The addition of boron to MoSi₂ coatings can reduce the viscosity of the protective SiO₂ layer at very high temperatures (above 1400 °C), improving its self-healing capabilities. mdpi.com
Other Emerging Research Applications
Beyond high-temperature structural applications, Molybdenum Boride (Mo₂B) and related compounds are being explored for novel applications in advanced sensing technologies.
Surface-Enhanced Raman Scattering (SERS) Substrates Research
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used for detecting trace amounts of molecules. nih.gov Traditionally, SERS substrates rely on plasmonic noble metals like gold and silver, but these materials suffer from high cost and poor stability in harsh environments. researchgate.netresearchgate.net This has spurred research into new, non-noble-metal-based SERS platforms, with molybdenum borides emerging as promising candidates. researchgate.net
Molybdenum boride ceramics have demonstrated potential as sensitive and reliable SERS platforms, capable of withstanding high temperatures and harsh chemical conditions. researchgate.net The SERS enhancement mechanism in these materials is primarily attributed to a charge transfer (CT) process between the substrate and the adsorbed analyte molecules. nih.gov
Research into different phases of molybdenum boride has shown varying levels of SERS activity. In one study using Rhodamine 6G (R6G) as a probe molecule, different molybdenum boride phases were evaluated for their SERS performance under 532 nm laser excitation. researchgate.net The study demonstrated that these ceramic substrates could effectively enhance the Raman signals of R6G at various concentrations. researchgate.net The stability of these substrates was also tested, showing they could maintain their SERS activity after being subjected to strong acids, alkalis, and high-temperature oxidation at 1000 °C. researchgate.net
| Molybdenum Boride Phase | Analyte Molecule | Calculated Enhancement Factor (EF) | Reference |
|---|---|---|---|
| β-MoB | Rhodamine 6G (R6G) | ~1.3 x 10⁴ | researchgate.net |
| MoB₂ | Rhodamine 6G (R6G) | ~1.0 x 10⁴ | researchgate.net |
| Mo₂B₅ | Rhodamine 6G (R6G) | ~0.6 x 10⁴ | researchgate.net |
The findings indicate that phase-tunable molybdenum borides can serve as an emerging class of SERS platforms, offering a robust and cost-effective alternative to traditional noble metal substrates, particularly for applications in harsh environments. researchgate.netresearchgate.net
Gas Sensing Applications Research
Two-dimensional (2D) materials are promising candidates for a new generation of gas sensors due to their intrinsically high surface-to-volume ratio and semiconducting properties. mdpi.com Molybdenum-based materials, in particular, have been intensively investigated for high-performance gas sensor applications. nih.gov Recent theoretical studies have highlighted the potential of molybdenum boride monolayers for gas sensing. researchgate.net
Using first-principles density functional theory (DFT), researchers have studied the interaction mechanism of various gas molecules, such as nitrogen dioxide (NO₂) and sulfur dioxide (SO₂), with a MoB₂ monolayer. researchgate.net The sensing mechanism is based on the change in the electrical properties of the material when gas molecules are adsorbed onto its surface. researchgate.net
Key findings from these theoretical studies include:
Selectivity: The MoB₂ monolayer shows better selectivity for NO₂ compared to SO₂. The adsorption of SO₂ leaves the electronic structure of the sensing material relatively unaffected, while NO₂ adsorption induces significant changes. researchgate.net
Adsorption Strength: The adsorption energy (Ead) for NO₂ on the MoB₂ surface is calculated to be approximately -1 eV, indicating a strong interaction (chemisorption). researchgate.net In contrast, SO₂ exhibits a weaker interaction (physisorption). This stronger adsorption contributes to the higher sensitivity and selectivity for NO₂.
Charge Transfer: Significant charge transfer occurs between the NO₂ molecule and the MoB₂ monolayer, which is a key factor in the sensing response.
| Gas Molecule | Adsorption Energy (Ead) | Interaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Nitrogen Dioxide (NO₂) | ~ -1 eV | Chemisorption (Strong) | Induces significant changes in the electronic structure of MoB₂, indicating high sensitivity. | researchgate.net |
| Sulfur Dioxide (SO₂) | Not specified (weaker) | Physisorption (Weak) | Leaves the electronic structure of MoB₂ largely unaffected, indicating lower sensitivity. |
These computational studies suggest that molybdenum boride monolayers are promising materials for the development of highly selective and sensitive gas sensors, particularly for the detection of harmful pollutants like NO₂. researchgate.net Further experimental validation is needed to realize their practical application in gas sensing devices.
Future Directions and Emerging Research Avenues for Molybdenum Boride Mo₂b
The exploration of molybdenum boride (Mo₂B), a transition metal boride, is entering a new phase of targeted design and sophisticated analysis. Researchers are moving beyond fundamental characterization to proactively engineer its properties for specific, high-performance applications. This forward-looking research is primarily focused on four key areas: tailoring material properties through strategic modifications, investigating the potential of low-dimensional structures, integrating cutting-edge synthesis and characterization methodologies, and leveraging the synergy between computational and experimental approaches. These emerging avenues promise to unlock the full potential of Mo₂B in fields ranging from catalysis and energy storage to advanced structural materials.
Q & A
Q. What are the key considerations for synthesizing phase-pure Mo₂B in laboratory settings?
- Methodological Answer : To synthesize phase-pure Mo₂B, precise control of stoichiometry, temperature, and reaction atmosphere is critical. Use high-purity molybdenum and boron precursors in molar ratios aligned with the Mo₂B phase (e.g., Mo:B = 2:1). Solid-state reactions under inert atmospheres (e.g., argon) at temperatures above 1200°C are common. Post-synthesis characterization via X-ray diffraction (XRD) and energy-dispersive spectroscopy (EDS) is essential to confirm phase purity and rule out secondary phases like MoB or MoB₂. For example, sintering with silicide additives may inadvertently introduce liquid phases that alter boride formation pathways .
Q. Which characterization techniques are most effective for determining the crystal structure of Mo₂B, and what are their limitations?
- Methodological Answer : XRD is the primary tool for crystal structure analysis, but it has limitations for Mo₂B due to weak scattering from boron atoms. Pair XRD with neutron diffraction or electron backscatter diffraction (EBSD) to resolve light-element positions. Theoretical simulations (e.g., density functional theory) are critical for validating experimental patterns, as Mo₂B’s disordered boron sublattice can lead to discrepancies between simulated and observed XRD peaks . Advanced techniques like high-resolution transmission electron microscopy (HRTEM) are recommended for atomic-scale structural validation.
Advanced Research Questions
Q. How can researchers resolve discrepancies between simulated and experimental XRD patterns in Mo₂B structural analysis?
- Methodological Answer : Discrepancies often arise from disordered boron arrangements or incomplete experimental symmetry. To address this:
- Perform ab initio calculations to model possible boron configurations and compare simulated XRD patterns with experimental data.
- Use Rietveld refinement with variable occupancy parameters to account for boron disorder.
- Cross-validate with spectroscopic methods (e.g., Raman or X-ray photoelectron spectroscopy) to detect bonding environments. For instance, Mo₂B’s predicted weak XRD peaks may require synchrotron radiation for enhanced resolution .
Q. What methodologies are recommended for analyzing the thermodynamic stability of Mo₂B under varying environmental conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (e.g., oxygen, nitrogen) to assess oxidation resistance and phase stability. For high-temperature stability (>1000°C), use inert-atmosphere furnaces coupled with post-test EDS to detect surface degradation. Computational phase diagrams (CALPHAD) should complement experiments to predict stability ranges. Recent studies on MoAlB highlight the role of aluminum layers in enhancing oxidation resistance, a strategy applicable to Mo₂B by doping or composite design .
Q. How should researchers design experiments to investigate the electronic properties of Mo₂B while minimizing contamination?
- Methodological Answer :
- Use ultra-high-vacuum (UHV) chambers for synthesizing or testing Mo₂B to prevent surface oxidation.
- Employ in-situ angle-resolved photoemission spectroscopy (ARPES) or scanning tunneling microscopy (STM) to probe electronic band structures without air exposure.
- For transport measurements, fabricate thin-film Mo₂B via magnetron sputtering and use four-point probe setups in inert environments. Reference graphene’s ambipolar electric field effect studies for analogous methodologies in layered materials .
Q. How can computational and experimental approaches be integrated to address contradictions in Mo₂B’s reported mechanical properties?
- Methodological Answer :
- Perform nanoindentation experiments on single-crystal Mo₂B to measure hardness and elastic modulus, avoiding polycrystalline samples with grain boundary effects.
- Use molecular dynamics (MD) simulations to model deformation mechanisms under stress.
- Cross-check with theoretical predictions of shear modulus and Poisson’s ratio from first-principles calculations. Discrepancies may arise from boron vacancy concentrations, necessitating defect engineering during synthesis .
Methodological Best Practices
- Data Contradiction Analysis : When experimental results conflict with literature, systematically vary synthesis parameters (e.g., temperature ramp rates, precursor ratios) and document phase evolution via time-resolved XRD. Compare findings with prior studies using phase diagram overlays .
- Reproducibility : Follow guidelines for detailed experimental reporting, including raw data deposition and step-by-step protocols in supplementary materials, as emphasized in academic publishing standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
